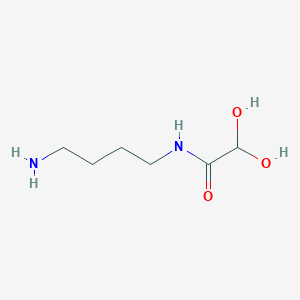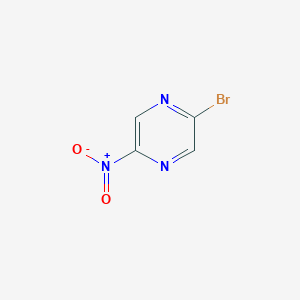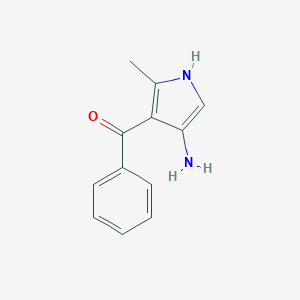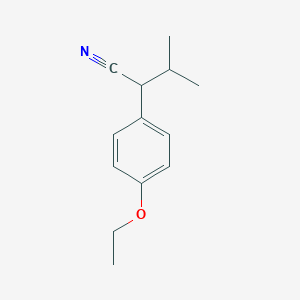
2-(4-Ethoxyphenyl)-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethoxyphenyl)-3-methylbutanenitrile, also known as A-796260, is a chemical compound that belongs to the class of nitriles. It is a potent and selective kappa opioid receptor agonist that has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain. It has been shown to be a potent and selective kappa opioid receptor agonist, which makes it a promising candidate for the development of new analgesics. 2-(4-Ethoxyphenyl)-3-methylbutanenitrile has also been studied for its potential use in the treatment of drug addiction, as kappa opioid receptor agonists have been shown to reduce drug-seeking behavior.
Mécanisme D'action
2-(4-Ethoxyphenyl)-3-methylbutanenitrile acts as a selective agonist of the kappa opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of the kappa opioid receptor by 2-(4-Ethoxyphenyl)-3-methylbutanenitrile leads to the inhibition of neurotransmitter release, particularly of dopamine, which is involved in the perception of pain and reward.
Effets Biochimiques Et Physiologiques
2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been shown to produce analgesic effects in animal models of pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction. However, 2-(4-Ethoxyphenyl)-3-methylbutanenitrile has been found to produce aversive effects, such as dysphoria and sedation, which may limit its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Ethoxyphenyl)-3-methylbutanenitrile is a potent and selective kappa opioid receptor agonist, which makes it a valuable tool for studying the role of the kappa opioid receptor in pain and addiction. However, its aversive effects may limit its use in behavioral studies.
Orientations Futures
There are several future directions for research on 2-(4-Ethoxyphenyl)-3-methylbutanenitrile. One area of interest is the development of new analgesics based on the kappa opioid receptor agonist mechanism. Another area of interest is the development of new treatments for drug addiction based on the kappa opioid receptor agonist mechanism. Additionally, further research is needed to understand the aversive effects of 2-(4-Ethoxyphenyl)-3-methylbutanenitrile and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of 2-(4-Ethoxyphenyl)-3-methylbutanenitrile involves the reaction of 4-ethoxybenzaldehyde with 3-methyl-2-butanone in the presence of sodium borohydride to yield 2-(4-ethoxyphenyl)-3-methylbutanol. The alcohol is then converted to the nitrile using a mixture of acetic anhydride and pyridine.
Propriétés
Numéro CAS |
120352-98-9 |
|---|---|
Nom du produit |
2-(4-Ethoxyphenyl)-3-methylbutanenitrile |
Formule moléculaire |
C13H17NO |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-3-methylbutanenitrile |
InChI |
InChI=1S/C13H17NO/c1-4-15-12-7-5-11(6-8-12)13(9-14)10(2)3/h5-8,10,13H,4H2,1-3H3 |
Clé InChI |
OFZNVVBYGSVAKU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C#N)C(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C#N)C(C)C |
Synonymes |
Benzeneacetonitrile, 4-ethoxy-alpha-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




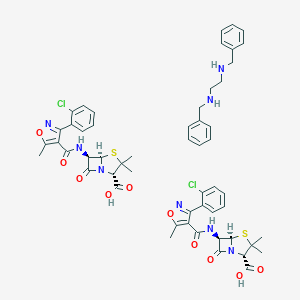
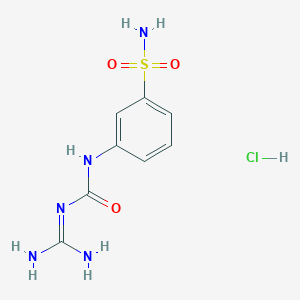

![N,N-Dimethyl-1-azaspiro[2.3]hex-1-en-2-amine](/img/structure/B47904.png)
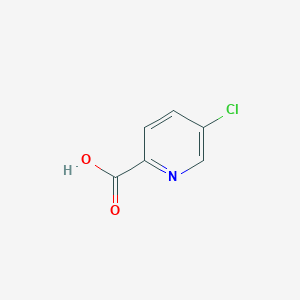


![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)


